molecular formula C26H25FN6O2S B11269758 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B11269758
M. Wt: 504.6 g/mol
InChI Key: DZHKYWCRJKUPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl and acetamide functionalities under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[9-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings.

Properties

Molecular Formula

C26H25FN6O2S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-fluorophenyl)-N-methylacetamide

InChI

InChI=1S/C26H25FN6O2S/c1-3-4-15-35-21-11-5-18(6-12-21)22-16-23-25-28-29-26(32(25)13-14-33(23)30-22)36-17-24(34)31(2)20-9-7-19(27)8-10-20/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

DZHKYWCRJKUPAL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(C)C5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

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